molecular formula C12H12FN3O4S2 B2946778 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole CAS No. 1797874-15-7

4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole

Cat. No. B2946778
CAS RN: 1797874-15-7
M. Wt: 345.36
InChI Key: IORXOSHWOYUGHJ-UHFFFAOYSA-N
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Description

4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes, making it useful in the study of biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole involves the inhibition of specific enzymes. This compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. The inhibition of these enzymes can lead to the disruption of various biochemical and physiological processes, making this compound useful in studying these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole depend on the specific enzyme that it inhibits. For example, this compound has been found to inhibit the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism. Inhibition of this enzyme can lead to a decrease in blood glucose levels, making this compound useful in the study of diabetes.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole is its potent inhibitory activity towards specific enzymes. This makes it useful in studying the biochemical and physiological processes that involve these enzymes. However, one of the limitations of this compound is its potential toxicity. Therefore, it is essential to use this compound in the appropriate concentrations and under appropriate conditions to avoid any adverse effects.

Future Directions

There are several future directions for the study of 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases. This compound's inhibitory activity towards specific enzymes can be used to develop drugs that target these enzymes and disrupt the biochemical and physiological processes involved in various diseases. Additionally, further studies can be conducted to explore the potential side effects of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound's potent inhibitory activity towards specific enzymes makes it useful in studying the biochemical and physiological processes that involve these enzymes. Further studies can be conducted to explore the potential applications of this compound in the development of new drugs and other fields of scientific research.

Synthesis Methods

The synthesis of 4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminomethyl-1-azetidine followed by the reaction with imidazole-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in the study of enzyme inhibitors. This compound has been found to be a potent inhibitor of certain enzymes, making it useful for studying the biochemical and physiological processes that involve these enzymes.

properties

IUPAC Name

5-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]sulfonyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O4S2/c13-9-1-3-10(4-2-9)21(17,18)11-6-16(7-11)22(19,20)12-5-14-8-15-12/h1-5,8,11H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORXOSHWOYUGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-imidazole

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